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Abstract
Aeruginascin, a unique trimethylammonium analogue of psilocybin, has garnered significant

interest within the scientific community for its potential to modulate the psychoactive effects of

psilocybin, reportedly leading to more consistently euphoric experiences. This technical guide

provides an in-depth exploration of the natural sources of aeruginascin, focusing exclusively

on the mushroom species Inocybe aeruginascens. The document details the biosynthesis of

aeruginascin, its quantitative levels within the fungal fruiting body, and comprehensive

experimental protocols for its extraction and analysis. This guide is intended to serve as a

valuable resource for researchers and drug development professionals investigating the

therapeutic potential of novel psychedelic compounds.

Introduction
Inocybe aeruginascens, a small, mycorrhizal mushroom found in Europe, is a significant natural

source of the indoleamine alkaloid aeruginascin (N,N,N-trimethyl-4-phosphoryloxytryptamine).

[1][2] This compound co-occurs with other psychoactive tryptamines, including psilocybin and

baeocystin.[1][3] The presence of aeruginascin is believed to alter the pharmacological effects

of psilocybin, potentially mitigating negative experiences such as anxiety and paranoia, and

enhancing euphoric states.[3] Understanding the natural production and quantification of

aeruginascin in its native fungal host is a critical first step for further pharmacological

investigation and potential therapeutic development.
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Quantitative Analysis of Tryptamine Alkaloids in
Inocybe aeruginascens
Quantitative analyses of Inocybe aeruginascens have revealed that the concentration of

aeruginascin is comparable to that of psilocybin and baeocystin. The following table

summarizes the concentrations of these key tryptamine alkaloids found in the fruiting bodies of

Inocybe aeruginascens, as determined by ultra-high performance liquid chromatography

coupled with tandem mass spectrometry (UHPLC-MS/MS).

Compound
Concentration (mg/g dry
mass)

Reference

Aeruginascin (AE) 0.280 - 0.283 [4]

Psilocybin (PSB) 0.124 - 0.128 [4]

Baeocystin (BA) 0.038 - 0.039 [4]

Psilocin (PS) 0.005 [4]

Note: The analysis was performed on whole fruiting bodies (cap and stipe combined).[4]

Biosynthesis of Aeruginascin
The biosynthetic pathway of aeruginascin is intrinsically linked to the well-characterized

pathway of psilocybin. The journey begins with the amino acid L-tryptophan and involves a

series of enzymatic reactions. While the complete enzymatic machinery in Inocybe

aeruginascens is a subject of ongoing research, the core steps are understood to mirror those

in Psilocybe species, which involve four key enzymes: PsiD, PsiH, PsiK, and PsiM.[5]

Aeruginascin is synthesized through the further methylation of the psilocybin precursor,

baeocystin.[6] The final step, a third N-methylation of the primary amine of baeocystin, is what

distinguishes aeruginascin from its counterparts. Recent studies suggest that the

methyltransferase PsiM, responsible for the two methylation steps leading to psilocybin, is

incapable of catalyzing this third methylation to produce aeruginascin.[7][8] This indicates the

likely presence of a distinct N-methyltransferase in Inocybe aeruginascens responsible for the

biosynthesis of aeruginascin.
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Figure 1: Proposed biosynthetic pathway of aeruginascin in Inocybe aeruginascens.

Experimental Protocols
Extraction of Aeruginascin from Inocybe aeruginascens
Fruiting Bodies
This protocol is adapted from established methods for the extraction of tryptamine alkaloids

from fungal biomass.[9][10]

Materials:

Dried fruiting bodies of Inocybe aeruginascens

Methanol (HPLC grade)

0.5% (v/v) Acetic acid in methanol

Grinder or mortar and pestle

Vortex mixer

Centrifuge

Micro-pipettes
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15 mL polypropylene centrifuge tubes

Syringe filters (0.22 µm, PTFE)

Procedure:

Sample Preparation: Dry the Inocybe aeruginascens fruiting bodies at a temperature below

25°C in the dark to preserve the integrity of the alkaloids.[9] Grind the dried mushrooms into

a fine powder using a grinder or a mortar and pestle.

Extraction: a. Weigh approximately 50 mg of the dried mushroom powder and place it into a

15 mL centrifuge tube. b. Add 10 mL of methanol containing 0.5% (v/v) acetic acid to the

tube. The acidification of the solvent has been shown to improve the extraction yield of

tryptamines.[9] c. Tightly cap the tube and vortex vigorously for 30 minutes at room

temperature. d. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

e. Carefully transfer the supernatant to a clean tube.

Filtration: Filter the extract through a 0.22 µm PTFE syringe filter to remove any remaining

particulate matter. The filtrate is now ready for analytical quantification.
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Figure 2: Workflow for the extraction of aeruginascin.
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Quantification of Aeruginascin by High-Performance
Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of aeruginascin using HPLC with

Diode-Array Detection (DAD), based on methodologies developed for psilocybin and psilocin.

[11]

Instrumentation and Conditions:

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler,

column oven, and a Diode-Array Detector (DAD).

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient program should be developed to achieve optimal separation of

aeruginascin from other co-extracted compounds. A starting condition of 5% B, ramping to

95% B over 15 minutes, followed by a re-equilibration step is a reasonable starting point.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Injection Volume: 10 µL.

Detection Wavelength: Monitor at 220 nm and 268 nm, as tryptamine alkaloids typically show

absorbance at these wavelengths.

Procedure:

Standard Preparation: Prepare a series of standard solutions of aeruginascin of known

concentrations in the mobile phase.

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak

areas. Construct a calibration curve by plotting the peak area versus the concentration of
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aeruginascin.

Sample Analysis: Inject the filtered extract (from section 4.1) into the HPLC system.

Quantification: Identify the aeruginascin peak in the sample chromatogram based on its

retention time compared to the standard. Determine the concentration of aeruginascin in

the sample by using the calibration curve.

Conclusion
Inocybe aeruginascens stands out as a primary natural source of the intriguing tryptamine

alkaloid, aeruginascin. This guide has provided a comprehensive overview of the quantitative

presence of aeruginascin in this fungal species, delved into its biosynthetic origins, and

offered detailed protocols for its extraction and quantification. The provided methodologies and

data serve as a foundational resource for researchers aiming to isolate and study

aeruginascin, and for drug development professionals exploring its potential therapeutic

applications, particularly in conjunction with psilocybin. Further research is warranted to

elucidate the specific enzymatic machinery responsible for aeruginascin's unique

trimethylation and to explore the factors influencing its concentration in its natural habitat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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